2-(2,5-Difluoro-4-methylphenyl)acetonitrile properties and chemical structure
2-(2,5-Difluoro-4-methylphenyl)acetonitrile properties and chemical structure
An In-Depth Technical Guide to 2-(2,5-Difluoro-4-methylphenyl)acetonitrile: Properties, Synthesis, and Applications
Executive Summary
2-(2,5-Difluoro-4-methylphenyl)acetonitrile is a fluorinated aromatic nitrile, a class of compounds of significant interest in the fields of medicinal chemistry and materials science. Its structure combines a phenylacetonitrile core, which is a versatile precursor for various functional groups, with the unique electronic properties imparted by two fluorine atoms and a methyl group on the aromatic ring.[1][2] The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, making this compound a valuable building block for the synthesis of novel therapeutic agents.[2] This guide provides a comprehensive overview of its chemical structure, predicted physicochemical and spectroscopic properties, a detailed proposed synthetic pathway, and its potential applications, designed for researchers and professionals in chemical and pharmaceutical development. While this molecule is a specific and valuable synthetic intermediate, it is not broadly cataloged, and thus, much of the following data is expertly derived from analogous compounds and established principles of organic chemistry.
Chemical Identity and Molecular Structure
The fundamental identity of a molecule is rooted in its structure and composition. The structure of 2-(2,5-Difluoro-4-methylphenyl)acetonitrile is presented below, followed by its key chemical identifiers.
Caption: Chemical structure of 2-(2,5-Difluoro-4-methylphenyl)acetonitrile.
Table 1: Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-(2,5-Difluoro-4-methylphenyl)acetonitrile |
| Synonyms | 2,5-Difluoro-4-methylbenzyl cyanide |
| CAS Number | Not readily available in public databases |
| Molecular Formula | C₉H₇F₂N |
| Molecular Weight | 167.16 g/mol |
| Canonical SMILES | CC1=C(C=C(C(=C1)F)CC#N)F |
Physicochemical and Spectroscopic Profile
Experimental data for this specific compound is sparse. Therefore, the following properties are predicted based on the known characteristics of structurally similar phenylacetonitriles and fluorinated aromatic compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Analogous Compound Data |
|---|---|---|
| Appearance | Colorless to pale yellow liquid or low-melting solid | Phenylacetonitrile is a colorless oily liquid.[1] Halogenated derivatives are often liquids or low-melting solids. |
| Boiling Point | >200 °C (at 760 mmHg) | The boiling point of 2,4-Difluorobenzyl cyanide is 98 °C at 10 mmHg, suggesting a high atmospheric boiling point.[2] |
| Solubility | Insoluble in water; soluble in polar aprotic solvents (DMF, DMSO, Acetone) and chlorinated solvents. | The nitrile group offers some polarity, but the aromatic ring and fluorine atoms confer significant nonpolar character. |
Predicted Spectroscopic Data for Structural Elucidation
The following spectroscopic characteristics are predicted and would be essential for confirming the identity and purity of the compound after synthesis.
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¹H NMR (400 MHz, CDCl₃):
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δ ≈ 7.1-7.3 ppm: Two aromatic protons. Each will appear as a doublet of doublets (dd) due to coupling with the adjacent aromatic proton and with one or two fluorine atoms.
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δ ≈ 3.7 ppm: Two protons (singlet, s) of the methylene (-CH₂-) group. This singlet may show slight broadening or a small triplet splitting due to coupling with the two ortho fluorine atoms.
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δ ≈ 2.3 ppm: Three protons (singlet, s) of the methyl (-CH₃) group. This singlet might exhibit a small doublet splitting due to coupling with the meta fluorine atom.
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-
¹³C NMR (101 MHz, CDCl₃):
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δ ≈ 160-165 ppm (doublet): Two aromatic carbons directly bonded to fluorine (C-F), showing a large ¹JCF coupling constant.
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δ ≈ 115-135 ppm (multiple signals): Four other aromatic carbons. Signals for carbons close to fluorine will show smaller C-F coupling constants.
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δ ≈ 117 ppm (singlet): The nitrile carbon (-C≡N).
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δ ≈ 23 ppm (singlet): The methylene carbon (-CH₂-).
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δ ≈ 14 ppm (singlet): The methyl carbon (-CH₃).
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-
FT-IR (ATR):
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ν ≈ 2250 cm⁻¹: Sharp, medium intensity absorption characteristic of a C≡N (nitrile) stretch.
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ν ≈ 1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.
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ν ≈ 1100-1300 cm⁻¹: Strong C-F stretching absorptions.
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-
Mass Spectrometry (EI):
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m/z ≈ 167.06: Molecular ion peak [M]⁺.
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Proposed Synthesis and Purification
The most direct and reliable synthesis of 2-(2,5-Difluoro-4-methylphenyl)acetonitrile involves a two-step process starting from 1,4-difluoro-2-methylbenzene. This pathway leverages a selective benzylic halogenation followed by a standard nucleophilic substitution.
Caption: Proposed two-step synthetic workflow for 2-(2,5-Difluoro-4-methylphenyl)acetonitrile.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Bromomethyl)-2,5-difluoro-4-methylbenzene
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Rationale: This step activates the methyl group for substitution. Free-radical bromination using N-Bromosuccinimide (NBS) is highly selective for the benzylic position over aromatic C-H bonds.[3] Azobisisobutyronitrile (AIBN) is a standard radical initiator.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,4-difluoro-2-methylbenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of AIBN (0.02 eq).
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Add a sufficient volume of a nonpolar solvent, such as carbon tetrachloride (CCl₄), to dissolve the reactants.
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Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS.
-
After completion, cool the reaction to room temperature. The solid succinimide byproduct will precipitate.
-
Filter the mixture and wash the solid with a small amount of cold CCl₄.
-
Wash the combined filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzylic bromide. This intermediate is often used directly in the next step without further purification.
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Step 2: Synthesis of 2-(2,5-Difluoro-4-methylphenyl)acetonitrile
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Rationale: This is a classic Sₙ2 nucleophilic substitution reaction.[4] The cyanide anion (CN⁻) from sodium cyanide displaces the bromide from the benzylic carbon.[5] A polar aprotic solvent like Dimethylformamide (DMF) is ideal as it solvates the sodium cation, leaving a highly reactive "naked" cyanide nucleophile.[5]
-
Procedure:
-
In a well-ventilated fume hood, dissolve the crude 1-(bromomethyl)-2,5-difluoro-4-methylbenzene (1.0 eq) in DMF in a round-bottom flask.
-
Carefully add sodium cyanide (NaCN, 1.2 eq). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Heat the reaction mixture to 60-70°C and stir for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(2,5-Difluoro-4-methylphenyl)acetonitrile.
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Applications in Research and Drug Development
The true value of 2-(2,5-Difluoro-4-methylphenyl)acetonitrile lies in its role as a versatile chemical intermediate. The phenylacetonitrile moiety is a well-established precursor in pharmaceutical synthesis.[1]
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Hydrolysis: The nitrile group can be readily hydrolyzed under acidic or basic conditions to form 2-(2,5-difluoro-4-methylphenyl)acetic acid, a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs).
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Reduction: Catalytic hydrogenation of the nitrile yields 2-(2,5-difluoro-4-methylphenyl)ethanamine, a primary amine that serves as a key building block for a wide range of more complex bioactive molecules.
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Active Methylene Chemistry: The methylene group adjacent to both the aromatic ring and the electron-withdrawing nitrile group is acidic and can be deprotonated with a suitable base. This allows for alkylation and the formation of new carbon-carbon bonds, enabling the construction of more complex molecular skeletons.[1]
The difluoro-substitution pattern is particularly strategic, as fluorine incorporation is a proven method in medicinal chemistry to modulate a drug's pharmacokinetic and pharmacodynamic properties.[2]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, the safety precautions can be reliably inferred from its structural analogue, 2,5-Difluorobenzyl Cyanide.[6] Organic nitriles should always be handled with care.
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Hazards:
-
Precautions for Safe Handling:
-
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated area, locked up.[6]
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations.[6]
-
References
- Google Patents. (n.d.). Method for synthesizing 2-alkylphenylacetonitrile.
- Google Patents. (n.d.). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
- Google Patents. (n.d.). The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
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PubChem. (n.d.). 2,5-Difluoro-4-methylbenzamide. Retrieved from [Link]
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Filo. (2025, July 25). Identify the major product in the following reaction. Retrieved from [Link]
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Zhonghan Biomedical Technology. (2024, June 14). (R)-2-(2, 5-difluorophenyl) pyrrolidine preparation method patent was officially authorized. Retrieved from [Link]
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Clark, J. (n.d.). Multiple substitution in the methylbenzene and chlorine reaction. Chemguide. Retrieved from [Link]
- Google Patents. (2014, May 15). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
-
Pearson. (2024, January 13). When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a single enantiomer is produced. Retrieved from [Link]
Sources
- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]
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- 4. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]
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